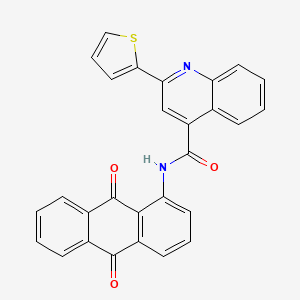

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a unique combination of anthracene, thiophene, and quinoline moieties

Vorbereitungsmethoden

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Anthracene Derivative: The starting material, anthracene, is oxidized to form 9,10-dioxoanthracene.

Coupling with Thiophene: The 9,10-dioxoanthracene is then coupled with a thiophene derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.

Quinoline Carboxamide Formation: The final step involves the formation of the quinoline-4-carboxamide moiety through a condensation reaction with an appropriate quinoline derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Wirkmechanismus

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-2-carboxamide: This compound has a chromene moiety instead of a quinoline moiety, which may alter its electronic and biological properties.

N-(9,10-dioxoanthracen-1-yl)-5-methylisoxazole-3-carboxamide:

N-(9,10-dioxoanthracen-1-yl)-2-piperidin-1-ylacetamide: The piperidine ring introduces additional steric and electronic effects.

The uniqueness of this compound lies in its specific combination of anthracene, thiophene, and quinoline moieties, which confer distinct electronic, chemical, and biological properties.

Biologische Aktivität

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

1. Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of 1-aminoanthraquinone with thiophene derivatives and carboxylic acids. For example, the synthesis typically involves the formation of an amide bond between an anthraquinone derivative and a thiophene-containing carboxylic acid. Characterization is performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance:

- Mechanism of Action : These compounds have been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon cancer cells. The mechanism involves the inhibition of critical signaling pathways that promote cell proliferation and survival .

- Case Study : A study reported that derivatives of quinoline-4-carboxamide exhibited significant anticancer activity with GI50 values lower than standard chemotherapeutics like mitoxantrone.

| Compound | Cell Line | GI50 Value (μM) | Reference |

|---|---|---|---|

| Compound 7a | MCF-7 | 1.40 | |

| Mitoxantrone | MCF-7 | 3.93 |

Antimicrobial Activity

The antimicrobial potential of this compound class has also been explored:

- Antibacterial Activity : Compounds derived from N-(9,10-dioxo-9,10-dihydroanthracen-1-y)-2-(thiophen-2-y)quinoline have shown efficacy against various bacterial strains, including Mycobacterium luteum .

- Antifungal Activity : Additionally, these compounds have demonstrated antifungal activity against species such as Aspergillus niger and Candida tenuis, indicating their broad-spectrum antimicrobial potential .

Apoptosis Induction

The induction of apoptosis by these compounds is characterized by:

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancer cells .

- Molecular Interactions : Molecular docking studies have revealed that these compounds effectively bind to target proteins involved in cell survival pathways, enhancing their anticancer effects .

4. Summary of Findings

The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-y)-2-(thiophen-2-y)quinoline-4-carboxamide is promising across several domains:

- Anticancer Effects : Demonstrated efficacy against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Effective against both bacterial and fungal pathogens, highlighting its potential as a therapeutic agent.

5. Future Directions

Further research is warranted to optimize the structure of this compound for enhanced biological activity and reduced toxicity. In vivo studies are essential to validate the therapeutic potential observed in vitro.

Eigenschaften

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16N2O3S/c31-26-17-8-1-2-9-18(17)27(32)25-19(26)10-5-12-22(25)30-28(33)20-15-23(24-13-6-14-34-24)29-21-11-4-3-7-16(20)21/h1-15H,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYGVRCMFUBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.